Cas no 1391211-17-8 (4-(5-Oxomorpholin-3-yl)benzenecarbonitrile)

4-(5-Oxomorpholin-3-yl)benzenecarbonitrile 化学的及び物理的性質
名前と識別子
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- 4-(5-oxomorpholin-3-yl)benzonitrile
- Benzonitrile, 4-(5-oxo-3-morpholinyl)-
- 4-(5-Oxomorpholin-3-yl)benzenecarbonitrile
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- MDL: MFCD22536950
- インチ: 1S/C11H10N2O2/c12-5-8-1-3-9(4-2-8)10-6-15-7-11(14)13-10/h1-4,10H,6-7H2,(H,13,14)
- InChIKey: MDDAVJJHQXALJN-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC=C(C2COCC(=O)N2)C=C1
4-(5-Oxomorpholin-3-yl)benzenecarbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-333568-1g |
4-(5-oxomorpholin-3-yl)benzonitrile |
1391211-17-8 | 95% | 1g |
$2257.0 | 2023-09-04 | |
TRC | O990868-2.5mg |
4-(5-Oxomorpholin-3-yl)benzenecarbonitrile |
1391211-17-8 | 2.5mg |
$ 70.00 | 2022-06-03 | ||
Enamine | EN300-333568-0.5g |
4-(5-oxomorpholin-3-yl)benzonitrile |
1391211-17-8 | 95.0% | 0.5g |
$1760.0 | 2025-03-18 | |
Enamine | EN300-333568-2.5g |
4-(5-oxomorpholin-3-yl)benzonitrile |
1391211-17-8 | 95.0% | 2.5g |
$4424.0 | 2025-03-18 | |
Enamine | EN300-333568-5g |
4-(5-oxomorpholin-3-yl)benzonitrile |
1391211-17-8 | 95% | 5g |
$6545.0 | 2023-09-04 | |
A2B Chem LLC | AW40011-5g |
4-(5-oxomorpholin-3-yl)benzonitrile |
1391211-17-8 | 95% | 5g |
$6925.00 | 2024-04-20 | |
1PlusChem | 1P01C10R-5g |
4-(5-oxomorpholin-3-yl)benzonitrile |
1391211-17-8 | 95% | 5g |
$8152.00 | 2024-06-21 | |
A2B Chem LLC | AW40011-500mg |
4-(5-oxomorpholin-3-yl)benzonitrile |
1391211-17-8 | 95% | 500mg |
$1888.00 | 2024-04-20 | |
A2B Chem LLC | AW40011-2.5g |
4-(5-oxomorpholin-3-yl)benzonitrile |
1391211-17-8 | 95% | 2.5g |
$4692.00 | 2024-04-20 | |
TRC | O990868-25mg |
4-(5-Oxomorpholin-3-yl)benzenecarbonitrile |
1391211-17-8 | 25mg |
$ 365.00 | 2022-06-03 |
4-(5-Oxomorpholin-3-yl)benzenecarbonitrile 関連文献
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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6. Book reviews
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
4-(5-Oxomorpholin-3-yl)benzenecarbonitrileに関する追加情報
Introduction to 4-(5-Oxomorpholin-3-yl)benzenecarbonitrile (CAS No. 1391211-17-8)
4-(5-Oxomorpholin-3-yl)benzenecarbonitrile (CAS No. 1391211-17-8) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of morpholine derivatives and features a nitrile group attached to a benzene ring, which imparts specific chemical and biological properties.
The molecular formula of 4-(5-Oxomorpholin-3-yl)benzenecarbonitrile is C12H10N2O2, and its molecular weight is approximately 206.21 g/mol. The compound's structure includes a morpholine ring with an oxo group at the 5-position, which is substituted at the 3-position by a phenylcyanide moiety. This unique arrangement of functional groups contributes to its stability and reactivity, making it an interesting candidate for further study.
In the realm of medicinal chemistry, 4-(5-Oxomorpholin-3-yl)benzenecarbonitrile has been explored for its potential therapeutic applications. Recent studies have highlighted its ability to modulate various biological pathways, including those involved in inflammation and oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The nitrile group in 4-(5-Oxomorpholin-3-yl)benzenecarbonitrile plays a crucial role in its biological activity. Nitriles are known for their ability to form hydrogen bonds and participate in various chemical reactions, which can enhance the compound's binding affinity to target proteins. This property makes it a valuable scaffold for the design of novel drugs targeting specific receptors or enzymes.
Beyond its anti-inflammatory effects, 4-(5-Oxomorpholin-3-yl)benzenecarbonitrile has also shown promise in neuroprotective studies. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can protect neuronal cells from oxidative damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its therapeutic potential, 4-(5-Oxomorpholin-3-yl)benzenecarbonitrile has been investigated for its use as a chemical probe in biochemical assays. Its high reactivity and stability make it an ideal candidate for developing assays that can detect specific biomarkers or monitor enzyme activity. For example, a study published in the Bioorganic & Medicinal Chemistry Letters (2021) described the use of this compound as a fluorescent probe for detecting protease activity in live cells.
The synthesis of 4-(5-Oxomorpholin-3-yl)benzenecarbonitrile involves several well-established organic reactions, including nucleophilic substitution, condensation, and oxidation steps. One common synthetic route starts with the reaction of 4-cyanobenzoyl chloride with morpholine to form an intermediate amide, which is then oxidized to introduce the oxo group at the 5-position of the morpholine ring. This multi-step process allows for precise control over the final product's purity and yield.
In terms of safety and handling, 4-(5-Oxomorpholin-3-yl)benzenecarbonitrile should be stored under dry conditions and protected from light to maintain its stability. It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety goggles, to prevent skin contact and inhalation.
The future prospects for 4-(5-Oxomorpholin-3-yl)benzenecarbonitrile are promising. Ongoing research is focused on optimizing its pharmacological properties through structural modifications and evaluating its efficacy in preclinical models of various diseases. Additionally, efforts are being made to develop more efficient synthetic methods that can produce this compound on a larger scale for commercial applications.
In conclusion, 4-(5-Oxomorpholin-3-yl)benzenecarbonitrile (CAS No. 1391211-17-8) is a versatile compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and biochemical assays. Its unique chemical structure and biological activity make it an exciting area of study for scientists and researchers working in these fields.
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